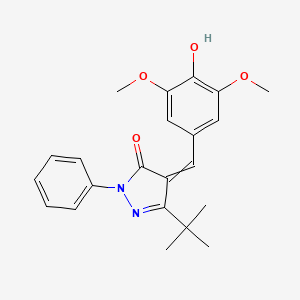

(Z)-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-phenyl-1H-pyrazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a hydrazone derivative, which are known for their wide range of biological activities . The presence of the 4-hydroxy-3,5-dimethoxybenzylidene moiety suggests that it might have antioxidant properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, hydrazones are typically synthesized from the reaction of hydrazide and aldehydes or ketones .Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

(Z)-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-phenyl-1H-pyrazol-5(4H)-one: has been investigated for its antioxidant and anti-inflammatory effects. Here’s why:

Antioxidant Activity: The compound’s phenolic structure contributes to its ability to scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases .

Anti-Inflammatory Potential: The presence of hydroxyl groups and the pyrazolone ring suggests anti-inflammatory properties. Studies have examined its impact on inflammatory pathways and cytokine modulation .

Anticancer Applications

This compound has drawn attention in cancer research due to its unique structure and potential therapeutic effects:

Cancer Cell Growth Inhibition: In vitro studies have shown that it inhibits the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. Researchers are investigating its mechanism of action and exploring its potential as an adjunct to existing therapies .

Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells. Understanding its precise targets and pathways is crucial for developing targeted therapies .

Photoprotective Properties

The compound’s UV-absorbing properties make it relevant in photoprotection:

- Sunscreen Formulations : Researchers have explored its incorporation into sunscreen formulations. Its ability to absorb UV radiation may enhance protection against skin damage caused by sun exposure .

Antimicrobial Activity

Studies have investigated its antimicrobial potential:

- Antibacterial Effects : The compound exhibits antibacterial activity against certain strains. Researchers are studying its mode of action and potential applications in wound healing and infection control .

Organic Light-Emitting Diodes (OLEDs)

Interestingly, this compound has been employed in OLED materials. Its unique structure contributes to efficient light emission in OLED devices .

Biotechnological Applications

Recently, researchers formulated a nanosponge hydrogel using Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) , a related compound. The hydrogel demonstrated enhanced skin permeability and antifungal activity against Candida albicans. It also promoted wound healing and collagen deposition .

Future Directions

properties

IUPAC Name |

5-tert-butyl-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-22(2,3)20-16(21(26)24(23-20)15-9-7-6-8-10-15)11-14-12-17(27-4)19(25)18(13-14)28-5/h6-13,25H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRUWXQSMUJUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-phenyl-1H-pyrazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)